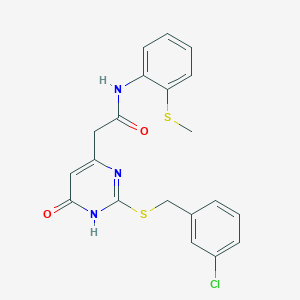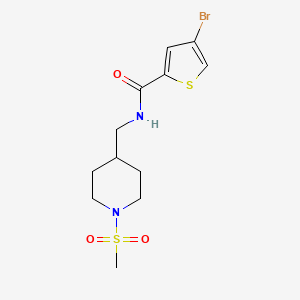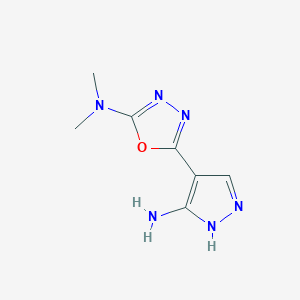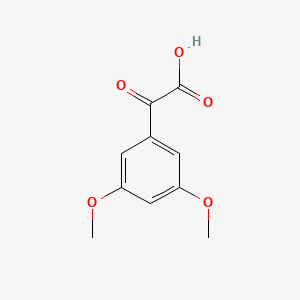![molecular formula C22H23N3O3S B2498023 N-(2,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide CAS No. 900007-40-1](/img/structure/B2498023.png)
N-(2,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The study and development of compounds with pyrazole, thiadiazole, and oxadiazole moieties, similar to the functionalities present in the queried compound, are driven by their potential pharmacological properties and relevance in drug design. The design of these molecules often leverages pharmacophore hybridization, aiming to enhance anticancer properties among other therapeutic potentials (Yushyn et al., 2022).
Synthesis Analysis
The synthesis of related compounds typically involves multistep reactions, starting from basic reagents to achieve the target compound. For example, the synthesis of a novel non-condensed pyrazoline-bearing hybrid molecule incorporates stepwise alkylation and acylation reactions (Yushyn et al., 2022).
Molecular Structure Analysis
Characterization techniques such as 1H, 13C, 2D NMR, and LC-MS spectra are essential in confirming the structure of synthesized compounds. The detailed structural analysis helps in understanding the arrangement of different functional groups and the overall molecular architecture (Yushyn et al., 2022).
科学的研究の応用
Computational and Pharmacological Evaluation of Heterocyclic Compounds
Research has focused on the computational and pharmacological potential of heterocyclic compounds, including oxadiazole and pyrazole derivatives. These studies involve docking against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). The findings suggest potential applications in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).
Anticancer Activity of Oxazole Derivatives
A novel series of oxazole compounds has been synthesized and evaluated for their anticancer activities against various cancer cell lines. The research underscores the potential of these compounds as lead compounds for further in-depth studies in anticancer drug development (Zyabrev et al., 2022).
Pharmacophore Hybridization for Anticancer Properties
The pharmacophore hybridization approach is utilized in the design of drug-like small molecules with anticancer properties. This method involves synthesizing novel hybrid molecules combining pyrazoline, thiadiazole, and dichloroacetic acid moieties, demonstrating significant anticancer activity (Yushyn et al., 2022).
Chloroacetamide Herbicides and Bioactivity
Research on chloroacetamide herbicides like alachlor and metazachlor provides insights into the bioactivity of chloroacetamide compounds. These studies contribute to understanding the selective herbicidal action against various weeds in agricultural applications (Weisshaar & Böger, 1989).
Fluorescent Molecular Probes
The development of fluorescent solvatochromic dyes for biological studies represents another application area. Compounds with specific structural features, such as dimethylamino and sulfonyl groups, have been explored for their potential as ultrasensitive fluorescent molecular probes in biological research (Diwu et al., 1997).
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-4-28-18-9-7-17(8-10-18)25-12-11-23-21(22(25)27)29-14-20(26)24-19-13-15(2)5-6-16(19)3/h5-13H,4,14H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAURRHHYWCFCER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2497940.png)

![2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2497942.png)
![ethyl 4-{[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2497943.png)


![ethyl 2-[(4-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2497948.png)
![N-[[4-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2497949.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2497955.png)


![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethoxy)phenyl)piperazine-1-carboxamide](/img/structure/B2497960.png)
